molecular formula C21H21ClN4O4S2 B11029849 Ethyl 4-{[(4-chlorophenyl)sulfanyl]methyl}-2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}pyrimidine-5-carboxylate

Ethyl 4-{[(4-chlorophenyl)sulfanyl]methyl}-2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}pyrimidine-5-carboxylate

Cat. No.: B11029849
M. Wt: 493.0 g/mol
InChI Key: RRGWRINVTFCAOV-UHFFFAOYSA-N
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Description

ETHYL 2-{[4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-5-(ETHOXYCARBONYL)-2-PYRIMIDINYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-5-(ETHOXYCARBONYL)-2-PYRIMIDINYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is formed by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced through a nucleophilic substitution reaction involving a chloropyrimidine derivative and the thiazole intermediate.

    Attachment of the Chlorophenylsulfanyl Group: This step involves the reaction of the intermediate with 4-chlorobenzenethiol in the presence of a base to form the desired sulfanyl group.

    Esterification: The final step involves esterification to introduce the ethoxycarbonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-5-(ETHOXYCARBONYL)-2-PYRIMIDINYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

ETHYL 2-{[4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-5-(ETHOXYCARBONYL)-2-PYRIMIDINYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of ETHYL 2-{[4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-5-(ETHOXYCARBONYL)-2-PYRIMIDINYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

Uniqueness

ETHYL 2-{[4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-5-(ETHOXYCARBONYL)-2-PYRIMIDINYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of a thiazole ring with a pyrimidine moiety and a chlorophenylsulfanyl group. This structural diversity imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H21ClN4O4S2

Molecular Weight

493.0 g/mol

IUPAC Name

ethyl 2-[[4-[(4-chlorophenyl)sulfanylmethyl]-5-ethoxycarbonylpyrimidin-2-yl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C21H21ClN4O4S2/c1-4-29-18(27)15-10-23-20(25-16(15)11-31-14-8-6-13(22)7-9-14)26-21-24-12(3)17(32-21)19(28)30-5-2/h6-10H,4-5,11H2,1-3H3,(H,23,24,25,26)

InChI Key

RRGWRINVTFCAOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1CSC2=CC=C(C=C2)Cl)NC3=NC(=C(S3)C(=O)OCC)C

Origin of Product

United States

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